molecular formula C21H25Cl2N3O2 B2802662 2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903301-74-6

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2802662
CAS No.: 903301-74-6
M. Wt: 422.35
InChI Key: XJEHKKQVQUIIKM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with dichloro and methoxyphenyl groups, as well as a piperazine ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and industrial applications.

Mechanism of Action

Preparation Methods

The synthesis of 2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzamide core: This step involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form 2,5-dichlorobenzoyl chloride. The resulting acyl chloride is then reacted with 4-methoxyphenylamine to form the corresponding benzamide.

    Introduction of the piperazine ring: The benzamide intermediate is then reacted with 1-methylpiperazine in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and purity. Additionally, large-scale production may require the use of continuous flow reactors and other advanced technologies to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivative.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the development of drugs for treating conditions such as cancer, inflammation, and neurological disorders.

    Pharmacology: Researchers investigate the pharmacokinetics and pharmacodynamics of this compound to understand its absorption, distribution, metabolism, and excretion in the body.

    Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:

    2,5-dichloro-N-[2-(4-hydroxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its chemical reactivity and biological activity.

    2,5-dichloro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide: The absence of the methoxy group in this compound may result in different pharmacological properties.

    2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-ethylpiperazin-1-yl)ethyl]benzamide: The presence of an ethyl group instead of a methyl group on the piperazine ring may influence the compound’s interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25Cl2N3O2/c1-25-9-11-26(12-10-25)20(15-3-6-17(28-2)7-4-15)14-24-21(27)18-13-16(22)5-8-19(18)23/h3-8,13,20H,9-12,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHKKQVQUIIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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